

Application Note: Analytical Characterization of Tert-butyl trans-(2- hydroxymethyl)cyclopropylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl trans-(2-
hydroxymethyl)cyclopropylcarbamate*

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Abstract

This document provides detailed application notes and protocols for the analytical characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for confirming the identity, purity, and stability of this compound, ensuring its suitability for further use in drug discovery and development pipelines. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a carbamate derivative featuring a cyclopropane ring, a hydroxymethyl group, and a tert-butyl carbamate moiety.^[1] Its stereochemistry plays a significant role in its reactivity and biological interactions.^[1] Accurate and comprehensive analytical characterization is paramount to guarantee the quality and consistency of this compound in research and manufacturing. This note provides a suite of analytical methods to achieve this.

Physicochemical Properties

A summary of the key physicochemical properties of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** is presented in Table 1.

Table 1: Physicochemical Properties of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2]
Molecular Weight	187.24 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[2]
Solubility	Soluble in organic solvents such as dichloromethane and ethanol.	
Purity (by GC)	≥ 97%	[2]

Analytical Methods and Protocols

This section details the experimental protocols for the comprehensive characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of the target compound.

Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
- **Instrumentation:** Acquire spectra on a 500 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual CDCl_3 signal at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Record the spectrum using a proton-decoupled pulse sequence.
 - Reference the spectrum to the CDCl_3 signal at 77.16 ppm.

Expected ^1H and ^{13}C NMR Data:

The expected chemical shifts and multiplicities for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** are summarized in Table 2.

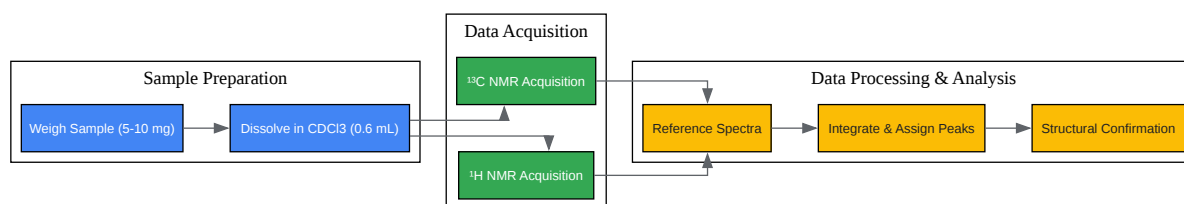
Table 2: ^1H and ^{13}C NMR Data for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** in CDCl_3

¹ H NMR	Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)
H (Hydroxymethyl)	3.87 – 3.78	m	1H	
H (Hydroxymethyl)	3.73 – 3.63	m	2H	
H (Cyclopropyl)	3.40 – 3.26	m	2H	
H (tert-Butyl)	1.46	s	9H	
H (Cyclopropyl)	1.99 – 1.73	m	4H	
H (Cyclopropyl)	1.67 – 1.48	m	3H	
H (Cyclopropyl)	1.45 – 1.32	m	1H	
¹³ C NMR	Chemical Shift (δ ppm)			
C=O (Carbamate)	155.0			
C (tert-Butyl quaternary)	79.3			
CH ₂ (Hydroxymethyl)	62.8			
CH (Cyclopropyl)	56.9			
CH (Cyclopropyl)	46.4			
CH ₂ (Cyclopropyl)	31.0			
CH ₂ (Cyclopropyl)	30.6			
CH (Cyclopropyl)	29.3			
CH ₃ (tert-Butyl)	28.7			

CH ₂ (Cyclopropyl)	23.6
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Note: The data presented is based on literature values and may vary slightly depending on the experimental conditions.

Workflow for NMR Analysis:



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Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Analysis:

- Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.

- Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .

Expected IR Absorption Bands:

The characteristic IR absorption bands for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** are listed in Table 3.

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Expected Frequency Range (cm^{-1})
O-H (Alcohol)	Stretching	3428 (broad)
N-H (Carbamate)	Stretching	~3350
C-H (Alkyl)	Stretching	2971, 2872
C=O (Carbamate)	Stretching	1692
C-N	Stretching	~1251
C-O	Stretching	~1169

Note: The data presented is based on literature values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Proposed Protocol for MS Analysis:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL .
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Acquisition:

- Infuse the sample solution into the ESI source.
- Acquire the mass spectrum in positive ion mode.
- Obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination.

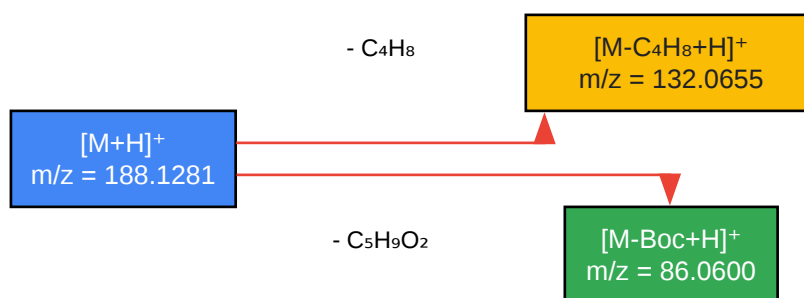
Expected Mass Spectrometry Data:

The expected molecular ion and major fragments are shown in Table 4. The fragmentation of Boc-protected amines often involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).

Table 4: Expected m/z Values in ESI-MS

Ion	Formula	Calculated m/z	Description
$[M+H]^+$	$C_9H_{18}NO_3^+$	188.1281	Protonated molecule
$[M+Na]^+$	$C_9H_{17}NNaO_3^+$	210.1101	Sodium adduct
$[M-C_4H_8+H]^+$	$C_5H_{10}NO_3^+$	132.0655	Loss of isobutylene
$[M-Boc+H]^+$	$C_4H_8NO^+$	86.0600	Loss of the Boc group

Proposed Fragmentation Pathway:



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Caption: Proposed ESI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound.

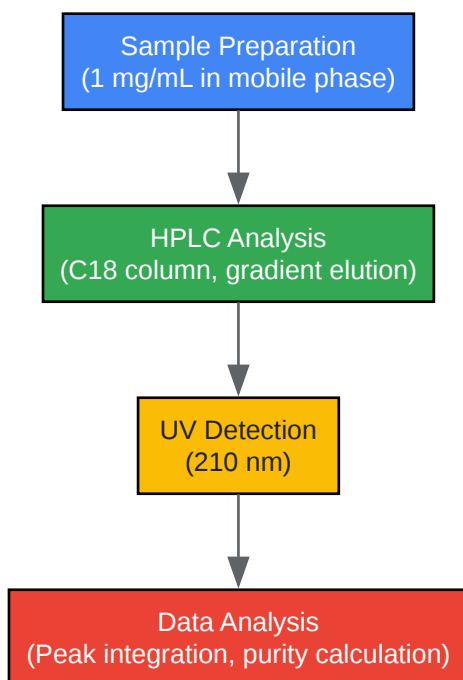
Proposed Protocol for HPLC Analysis:

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient Program:
 - Start with 95% A and 5% B.
 - Linearly increase to 95% B over 20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.

Expected Results:

Under these conditions, **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** is expected to elute as a single major peak. The retention time and peak purity should be determined.

Workflow for HPLC Purity Analysis:



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Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis is used to determine the elemental composition of the compound, providing further confirmation of its empirical formula.

Protocol for Elemental Analysis:

- Sample Preparation: A precisely weighed sample (2-3 mg) is submitted for analysis.
- Instrumentation: An elemental analyzer capable of determining Carbon (C), Hydrogen (H), and Nitrogen (N).

Theoretical Elemental Composition:

The theoretical elemental composition for $C_9H_{17}NO_3$ is presented in Table 5. Experimental values should be within $\pm 0.4\%$ of the theoretical values.

Table 5: Elemental Composition of $C_9H_{17}NO_3$

Element	Theoretical %
Carbon (C)	57.73
Hydrogen (H)	9.15
Nitrogen (N)	7.48
Oxygen (O)	25.64

Summary of Analytical Data

The following table provides a comprehensive summary of the analytical data for the characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**.

Table 6: Summary of Analytical Characterization Data

Analytical Technique	Parameter	Observed/Expected Value
¹ H NMR (500 MHz, CDCl ₃)	Chemical Shifts (δ ppm)	See Table 2
¹³ C NMR (125 MHz, CDCl ₃)	Chemical Shifts (δ ppm)	See Table 2
IR (ATR)	Key Absorptions (cm ⁻¹)	3428, 2971, 2872, 1692, 1251, 1169
HRMS (ESI+)	[M+H] ⁺	Calculated: 188.1281
HPLC	Purity	>97% (expected)
Elemental Analysis	%C, %H, %N	Theoretical: C, 57.73; H, 9.15; N, 7.48

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**. Adherence to these methodologies will ensure the reliable identification and purity assessment of this important pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.

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References

- 1. Buy Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Application Note: Analytical Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170927#analytical-methods-for-tert-butyl-trans-2-hydroxymethyl-cyclopropylcarbamate-characterization>]

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